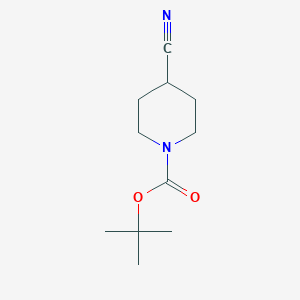

1-Boc-4-cyanopiperidine

描述

属性

IUPAC Name |

tert-butyl 4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQADQTBQNVARAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363890 | |

| Record name | 1-Boc-4-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91419-52-2 | |

| Record name | 1-Boc-4-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-cyanopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

The most widely reported method involves introducing the tert-butoxycarbonyl (Boc) protecting group to piperidine-4-carbonitrile. This approach leverages the nucleophilic reactivity of the piperidine nitrogen, which reacts with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or 1,4-dioxane.

Procedure and Conditions

-

Reagents : Piperidine-4-carbonitrile (10 g, 90.9 mmol) is dissolved in anhydrous DCM (1200 mL).

-

Boc Activation : Di-tert-butyl dicarbonate (26.4 mL, 109.0 mmol) is added dropwise at room temperature (RT).

-

Stirring : The mixture is stirred overnight (12–18 h) under inert conditions.

-

Workup : The solution is washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification : The crude product is typically used without further purification due to high yields (97–100%).

Advantages and Limitations

-

Simplicity : No column chromatography is required in most cases.

-

Scalability : Suitable for multi-kilogram synthesis.

-

Limitation : Requires pre-synthesized piperidine-4-carbonitrile, which adds a preparatory step.

Oxidation of N-Boc-4-Piperidinecarboxaldehyde

Reaction Overview

This method converts N-Boc-4-piperidinecarboxaldehyde to the corresponding nitrile via a radical-mediated oxidation process. It is ideal when aldehyde precursors are readily available.

Procedure and Conditions

-

Reagents : N-Boc-4-piperidinecarboxaldehyde (4 mmol), hexamethyldisilazane (HMDS, 10 mmol), TEMPO (0.4 mmol), KPF₆ (0.4 mmol), and tert-butyl nitrite (TBN, 0.6 mmol) in acetonitrile (30–80 mL).

-

Oxidation : The reaction is conducted under oxygen at 30°C for 8 h.

-

Workup : The mixture is quenched with sodium thiosulfate, extracted with diethyl ether, and concentrated.

-

Purification : Column chromatography (ethyl acetate/petroleum ether, 1:100) yields 70–73% isolated product.

Advantages and Limitations

-

Direct Conversion : Avoids pre-synthesized nitriles.

-

Limitations : Requires stringent oxygen control and expensive reagents (TEMPO, KPF₆).

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boc Protection | (Boc)₂O, DCM | RT, 12–18 h | 97–100% | |

| Aldehyde Oxidation | HMDS, TEMPO, KPF₆, TBN, O₂ | 30°C, 8 h | 70–73% |

Key Observations :

-

The Boc protection method is superior in yield and operational simplicity, making it the preferred choice for industrial-scale production.

-

The oxidation method is valuable for laboratories with aldehyde substrates but suffers from moderate yields and complex purification.

Industrial-Scale Production Considerations

NINGBO INNO PHARMCHEM CO.,LTD. employs continuous flow technology to optimize the Boc protection method, enhancing reproducibility and reducing reaction times. Key advancements include:

-

High-Pressure Reactors : Improve mass transfer in exothermic reactions.

-

In-Line Analytics : Monitor reaction progress in real-time.

-

Solvent Recycling : Minimizes waste in large-scale batches.

化学反应分析

Types of Reactions: 1-Boc-4-cyanopiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives

科学研究应用

Medicinal Chemistry

1-Boc-4-cyanopiperidine is primarily employed in the synthesis of piperidine derivatives, which are critical in developing pharmaceuticals. These derivatives often exhibit a range of biological activities, including:

- Protein Kinase Inhibitors : The compound has been identified as a precursor for synthesizing inhibitors targeting protein kinases such as PKB (Protein Kinase B) and PKA (Cyclic AMP-dependent Protein Kinase). These kinases play significant roles in cell signaling pathways associated with cancer and other diseases .

- Neurotransmitter Modulators : Research indicates that derivatives of this compound can act as GlyT1 inhibitors, which are relevant for treating conditions like schizophrenia by modulating glycine transport in the central nervous system .

Synthesis of Complex Molecules

The compound serves as a key building block in multi-step synthetic routes to more complex structures. Some applications include:

- Synthesis of Piperidinecarboxylic Acids : Through nitrilase-catalyzed enantioselective reactions, this compound can be converted into piperidinecarboxylic acids, which are valuable in various therapeutic contexts .

- Fluorinated Compounds : It is also used in the synthesis of aminomethylated fluoropiperidines, which have potential applications in pharmaceuticals due to their enhanced metabolic stability and bioactivity .

Pharmaceutical Research and Development

The compound's role extends into pharmaceutical research, particularly in developing new drugs. Notable applications include:

- Cancer Therapy : Inhibitors derived from this compound have shown promise in targeting pathways involved in tumorigenesis. For instance, compounds inhibiting PKB can potentially halt the proliferation of cancer cells by disrupting critical survival signals .

- Autoimmune Disorders : The modulation of immune responses through PKB inhibition may provide therapeutic avenues for treating autoimmune conditions such as multiple sclerosis and rheumatoid arthritis .

Case Study 1: Inhibition of Protein Kinases

A study highlighted the synthesis of novel piperidine derivatives from this compound that demonstrated significant inhibitory activity against PKB. These compounds were evaluated for their efficacy in vitro and showed promising results in reducing cell viability in cancer cell lines.

Case Study 2: GlyT1 Inhibition

Research focused on the development of GlyT1 inhibitors derived from this compound demonstrated their potential effectiveness in preclinical models for schizophrenia treatment. The synthesized compounds exhibited improved binding affinities compared to existing therapies.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors | Targeting PKB and PKA pathways |

| Complex Molecule Synthesis | Piperidine derivatives | Nitrilase-catalyzed synthesis |

| Pharmaceutical Development | Cancer therapy, autoimmune disorders | Inhibitory effects on cancer cell proliferation |

| Neurotransmitter Modulation | GlyT1 inhibitors | Potential treatment for schizophrenia |

作用机制

The mechanism of action of 1-Boc-4-cyanopiperidine depends on its specific application. In general, the compound acts as a building block in the synthesis of bioactive molecules. The nitrile group can participate in various chemical reactions, leading to the formation of compounds that interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

相似化合物的比较

Functional Group and Reactivity Differences

- Cyano vs. Amino Groups: The cyano group in this compound enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) or reductions to amines . In contrast, 1-Boc-4-aminopiperidine’s -NH₂ group is nucleophilic, enabling coupling reactions (e.g., amide bond formation) .

- Hydroxyl vs. Cyanomethyl Substituents: The hydroxyl group in 1-Boc-4-hydroxypiperidine facilitates hydrogen bonding, improving solubility in polar solvents . The cyanomethyl group in 1-Boc-4-(Cyanomethyl)piperidine introduces steric bulk and additional reactivity sites for further derivatization .

Physicochemical Properties

- Lipophilicity: this compound (LogP = 1.3) is more lipophilic than 1-Boc-4-aminopiperidine (estimated LogP = 0.8) due to the hydrophobic cyano group . 4-Anilino-1-Boc-piperidine (LogP ≈ 2.5) exhibits higher lipophilicity from the aromatic anilino group .

- Thermal Stability: Boc-protected compounds generally decompose above 200°C, but this compound’s melting point (45–48°C) is lower than 1-Boc-4-hydroxypiperidine (mp >100°C) due to reduced hydrogen bonding .

生物活性

1-Boc-4-cyanopiperidine, also known as tert-butyl 4-cyanopiperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.277 g/mol

- CAS Number : 91419-52-2

- IUPAC Name : tert-butyl 4-cyanopiperidine-1-carboxylate

- Physical Properties :

- Density: 1.0 ± 0.1 g/cm³

- Boiling Point: 321.8 ± 15.0 °C

- Melting Point: 60–63 °C

Biological Activity Overview

This compound exhibits a range of biological activities primarily related to its role as a biochemical reagent and potential pharmacological agent. Its structure allows interactions with various biological targets, making it a candidate for drug development.

The compound is known to act as a protein kinase inhibitor , particularly targeting protein kinase B (PKB) and protein kinase A (PKA). These kinases are crucial in various signaling pathways that regulate cell growth, survival, and metabolism. Inhibition of these kinases can lead to therapeutic effects in diseases such as cancer and diabetes .

Applications in Research and Medicine

This compound has been utilized in several research contexts:

- Protein Kinase Inhibition : It has been shown to inhibit specific kinases, which can be beneficial in developing treatments for conditions where these kinases are dysregulated .

- Synthesis of Derivatives : The compound serves as a precursor in the synthesis of aminomethylated fluoropiperidines and other piperidine derivatives that exhibit enhanced biological properties .

Study on Inhibitory Effects on Protein Kinases

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various piperidine derivatives, including this compound, on PKB and PKA. The findings indicated that modifications to the piperidine ring significantly affected inhibitory potency. The study concluded that compounds with bulky substituents at the nitrogen position exhibited improved selectivity for PKB over PKA .

Synthesis and Biological Evaluation

Research conducted by chemists at a pharmaceutical company synthesized several analogs of this compound to evaluate their cytotoxicity against cancer cell lines. The results demonstrated that certain analogs had IC50 values in the low micromolar range, indicating promising anticancer activity .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 91419-52-2 | 210.277 g/mol | Protein kinase inhibitor |

| N-Boc-4-piperidinemethanol | 2764081 | 211.27 g/mol | Antidepressant properties |

| tert-butyl 4-(aminomethyl)piperidine | 144222-22-0 | 214.30 g/mol | Biochemical reagent |

Safety and Handling

While working with this compound, safety precautions must be observed due to its toxicity profile:

- Toxic if inhaled

- Harmful if swallowed or in contact with skin

Proper protective equipment should be used when handling this compound to mitigate exposure risks .

常见问题

Q. What are the optimal synthetic routes for preparing 1-Boc-4-cyanopiperidine with high purity?

To synthesize this compound (CAS 91419-52-2), researchers typically employ Boc protection of 4-cyanopiperidine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to achieve >98% purity, as confirmed by HPLC and NMR . Storage at room temperature (RT) in moisture-free environments preserves stability, though batch-specific COA validation is recommended .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and cyano integration (δ ~100-120 ppm in ¹³C).

- FT-IR : Confirm C≡N stretch (~2240 cm⁻¹) and carbonyl (C=O) of Boc (~1680 cm⁻¹).

- Mass Spectrometry : Match molecular ion peaks (m/z 210.27 for [M+H]⁺) to the empirical formula C₁₁H₁₈N₂O₂ .

Q. What solvent systems are compatible with this compound for downstream reactions?

The compound dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Avoid protic solvents (e.g., water, alcohols) to prevent premature Boc deprotection. Solubility data should be cross-referenced with batch-specific COA due to potential lot variations .

Advanced Research Questions

Q. How does the steric environment of the Boc group influence the reactivity of this compound in nucleophilic substitution reactions?

The Boc group’s steric bulk hinders axial attack, favoring equatorial nucleophilic substitution. Kinetic studies using varying temperatures (0°C to RT) and catalysts (e.g., DBU) reveal slower reaction rates compared to less hindered analogs. Computational modeling (DFT) can predict transition-state geometries, while in-situ FT-IR monitors cyano group reactivity .

Q. What strategies mitigate side reactions during deprotection of this compound under acidic conditions?

Controlled deprotection with TFA/DCM (1:10 v/v) at 0°C minimizes side reactions like cyano hydrolysis. Quenching with aqueous NaHCO₃ neutralizes excess acid, followed by extraction with DCM. Purity post-deprotection should be validated via LC-MS to detect byproducts (e.g., piperidine-4-carbonitrile TFA salt) .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Discrepancies in stability (e.g., RT vs. -20°C ) require accelerated degradation studies:

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 14 days.

- Analytical Monitoring : Track Boc group integrity via HPLC and cyano stability via IR.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for multi-step organic reactions?

Adhere to CONSORT-EHEALTH guidelines for transparency:

Q. How should researchers design experiments to evaluate the catalytic efficiency of this compound in asymmetric synthesis?

Employ a factorial design:

Q. What ethical and safety protocols apply when handling this compound in academic labs?

- Waste Management : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental release .

- Ethical Compliance : For biological studies, register trials in primary registries (e.g., ClinicalTrials.gov ) and obtain IRB approval .

Data Interpretation and Reporting Standards

Q. How should conflicting spectral data for this compound be reconciled in publications?

What frameworks (e.g., FINER, PICO) are suitable for formulating research questions about this compound’s applications?

Use FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For drug discovery applications, apply PICO:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。